molecular formula C7H11F2I B1428784 1,1-Difluoro-4-(iodomethyl)cyclohexane CAS No. 476415-02-8

1,1-Difluoro-4-(iodomethyl)cyclohexane

Cat. No.: B1428784
CAS No.: 476415-02-8
M. Wt: 260.06 g/mol
InChI Key: BZUZKVFPWWKTLD-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-(iodomethyl)cyclohexane: is an organic compound with the molecular formula C7H11F2I. It is a cycloalkane derivative characterized by the presence of two fluorine atoms and one iodine atom attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-(iodomethyl)cyclohexane can be synthesized through several methods. One common approach involves the fluorination of 4-(iodomethyl)cyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-(iodomethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted cyclohexane derivatives.

    Reduction: Cyclohexane derivatives without the iodine atom.

    Oxidation: Cyclohexanone derivatives

Scientific Research Applications

1,1-Difluoro-4-(iodomethyl)cyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-(iodomethyl)cyclohexane largely depends on its chemical reactivity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more likely to interact with biological membranes and proteins. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties enable the compound to participate in various biochemical pathways and potentially modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-4-(bromomethyl)cyclohexane
  • 1,1-Difluoro-4-(chloromethyl)cyclohexane
  • 1,1-Difluoro-4-(methyl)cyclohexane

Uniqueness

1,1-Difluoro-4-(iodomethyl)cyclohexane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for substitution reactions. This combination of properties makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,1-difluoro-4-(iodomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2I/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZKVFPWWKTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CI)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476415-02-8
Record name 1,1-difluoro-4-(iodomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-4-(iodomethyl)cyclohexane
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1,1-Difluoro-4-(iodomethyl)cyclohexane
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